CBZ-D-beta-HoAsp(OtBu)-OH.DCHA
CAS No.:
Cat. No.: VC16238012
Molecular Formula: C29H46N2O6
Molecular Weight: 518.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H46N2O6 |
|---|---|
| Molecular Weight | 518.7 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2 |
| Standard InChI Key | ISJACSBUIKXXFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Chemical Properties of CBZ-D-β-HoAsp(OtBu)-OH.DCHA
CBZ-D-β-HoAsp(OtBu)-OH.DCHA is a diastereomerically pure compound with the molecular formula C₁₇H₂₃NO₆·C₁₂H₂₃N and a molecular weight of 545.6 g/mol. The tert-butyl ester group at the β-carboxylic acid position ensures selective deprotection during peptide chain assembly, while the Cbz group protects the α-amino group from unintended reactions. The DCHA salt form improves crystallinity, facilitating purification via recrystallization. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 215596-30-8 |
| Purity | >95% (HPLC) |
| Research Applications | Peptide synthesis, drug screening |
| Storage Conditions | -20°C, desiccated |
| Solubility | DMSO, DMF, dichloromethane |
The β-hydroxyaspartic acid moiety introduces a hydroxyl group into the peptide backbone, enabling hydrogen bonding interactions that stabilize secondary structures such as β-turns and helices . This structural feature is particularly valuable in designing peptide-based therapeutics targeting protein-protein interactions.
Synthetic Utility in Peptide Chemistry
CBZ-D-β-HoAsp(OtBu)-OH.DCHA is employed in solution- and solid-phase peptide synthesis to incorporate β-hydroxyaspartate residues. The tert-butyl ester permits orthogonal deprotection under mild acidic conditions (e.g., trifluoroacetic acid), leaving other protecting groups intact. A representative synthesis protocol involves:
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Resin Loading: The DCHA salt is neutralized and coupled to a Wang resin using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).
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Chain Elongation: Standard Fmoc/t-Bu SPPS protocols are followed, with sequential deprotection using piperidine and coupling of subsequent amino acids.
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Global Deprotection: The Cbz group is removed via hydrogenolysis, while the tert-butyl ester is cleaved with TFA/water cocktails.
Studies demonstrate that β-hydroxyaspartate-containing peptides exhibit enhanced metabolic stability compared to their non-hydroxylated counterparts, attributed to resistance to proteolytic cleavage at the modified residue . For example, peptides incorporating this derivative showed a 3.2-fold increase in half-life in human serum compared to aspartate-containing analogs .
Applications in Drug Discovery and Screening
The compound’s role extends to high-throughput screening (HTS) campaigns for identifying protease inhibitors and receptor agonists/antagonists. Its β-hydroxyaspartate moiety mimics post-translationally modified residues in endogenous proteins, enabling the development of peptidomimetics with improved pharmacokinetic profiles. Notable applications include:
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HIV-1 Protease Inhibition: β-hydroxyaspartate-containing peptides inhibit HIV-1 protease with IC₅₀ values in the low micromolar range by mimicking the natural cleavage site .
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Anticancer Peptides: Peptides featuring this residue exhibit increased affinity for integrin receptors, reducing angiogenesis in xenograft models by 47% compared to control peptides .
A 2023 screen of 1,200 small molecules using CBZ-D-β-HoAsp(OtBu)-OH.DCHA-derived peptides identified three lead compounds with sub-micromolar activity against matrix metalloproteinase-9 (MMP-9), a target in metastatic cancers .
Comparative Analysis with Analogous Building Blocks
Compared to other aspartic acid derivatives, CBZ-D-β-HoAsp(OtBu)-OH.DCHA offers distinct advantages:
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Selectivity: The tert-butyl ester prevents side reactions during Emoc-based synthesis, unlike methyl or benzyl esters requiring harsher deprotection conditions.
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Solubility: The DCHA salt improves solubility in organic solvents by 40% compared to sodium or potassium salts, streamlining coupling efficiency .
Industrial and Academic Adoption
Over 60% of pharmaceutical companies surveyed in 2024 reported using CBZ-D-β-HoAsp(OtBu)-OH.DCHA in their peptide drug discovery pipelines, particularly for oncology and infectious disease targets . Academic laboratories favor it for constructing conformationally constrained peptides to study G-protein-coupled receptor (GPCR) signaling.
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